molecular formula C5H8O3S B094216 1,1-Dioxo-tetrahydro-thiopyran-4-one CAS No. 17396-35-9

1,1-Dioxo-tetrahydro-thiopyran-4-one

Cat. No.: B094216
CAS No.: 17396-35-9
M. Wt: 148.18 g/mol
InChI Key: XFMQGQAAHOGFQS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1,1-Dioxo-tetrahydro-thiopyran-4-one typically involves the oxidation of tetrahydrothiopyran. One common method includes heating tetrahydrothiopyran with hydrogen peroxide, which results in the formation of the desired compound . Industrial production methods may vary, but they generally follow similar oxidative processes to ensure high yield and purity.

Chemical Reactions Analysis

1,1-Dioxo-tetrahydro-thiopyran-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form sulfone derivatives.

    Reduction: It can be reduced to form tetrahydrothiopyran-4-one.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atoms can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Dioxo-tetrahydro-thiopyran-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, solvents, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,1-Dioxo-tetrahydro-thiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s sulfone group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

1,1-Dioxo-tetrahydro-thiopyran-4-one can be compared to other sulfur-containing heterocycles, such as:

The unique presence of the 1,1-dioxide group in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

1,1-dioxothian-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3S/c6-5-1-3-9(7,8)4-2-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMQGQAAHOGFQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294266
Record name 1lambda~6~-Thiane-1,1,4-trione
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Molecular Weight

148.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17396-35-9
Record name 1,1-Dioxothian-4-one
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Record name 17396-35-9
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Record name 1lambda~6~-Thiane-1,1,4-trione
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Record name Tetrahydrothiopyran-4-one 1,1-dioxide
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Record name 1,1-Dioxothian-4-one
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Synthesis routes and methods I

Procedure details

To tetrahydrothiopyran-4-one in CH3CN (50 mL) and H2O (35 mL) at 0° C. was added in portions over 1 hour a mixture of oxone (70.5 g, 115 mmol) and NaHCO3 (29.9 g, 356 mmol). The reaction mixture was then stirred at room temperature for 1 h, diluted in CH3CN (250 mL) and filtered. The filtrate was concentrated, suspended in acetone and filtered. 1,1-Dioxo-tetrahydrothiopyran-4-one (6.3 g, quantitative yield) was obtained as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
70.5 g
Type
reactant
Reaction Step Two
Quantity
29.9 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of tetrahydrothiopyran-4-one (400 mg, 3.45 mmol) in acetonitrile (5 ml) was added aqueous Na2EDTA (3 ml, 0.0004 M). A mixture of oxone (6.30 g, 10.30 mmol) and sodium bicarbonate (2.70, 32 mmol) was added in small portions to the above solution over a period of 20 min. The slurry was stirred for another 1 h before being quenched with methylene chloride. The organic solvent was decanted and the solid residue was triturated with ethyl acetate (3×25 ml). The combined organic layers were dried over sodium sulfate and concentrated to give the desired ketone (0.37 g, 73%) as a colorless solid. mp 170-172° C. (lit. 168-170° C.); 1H NMR (500 MHz, CDCl3) 2.99 (t, J=6.8 Hz, 4H), 3.39 (t, J=6.8 Hz, 4H). Ref: Yang, D.; Yip, Y.-C.; Jiao, G.-S.; Wong, M.-K. Design of Efficient Ketone Catalysts for Epoxidation by Using the Field Effect. J. Org. Chem, 1998, 63, 8952-8956.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Na2EDTA
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
32 mmol
Type
reactant
Reaction Step Two
Yield
73%

Synthesis routes and methods III

Procedure details

To a stirred solution of tetrahydrothiopyran-4-one (0.400 g, 3.40 mmol) in acetonitrile (4.5 mL) was added Na2EDTA (3 mL, 0.0004 M in water). Solid NaHCO3 (2.70 g, 32.0 mmol) and OXONE (trade name, 6.30 g, 10.3 mmol) were combined separately and this dry mixture was added to the reaction mixture over 30 min. Then, the reaction was allowed to stir for 50 min. The mixture was diluted with dichloromethane (80 mL) and the white inorganic material was removed by filtration. The filtrate was dried over magnesium sulfate and concentrated to give the title compound (0.326 g, 64%) as a white solid:
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Na2EDTA
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
6.3 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Yield
64%

Synthesis routes and methods IV

Procedure details

To a solution of tetrahydrothiopyran-4-one (400 mg) stirring in acetonitrile (5 ml) and Na2.EDTA (0.0004 M aq, 3 ml) was added potassium peroxymonosulphate (Oxone, 6.34 g) and NaHCO3 (2.69 g) in several aliquots over 30 minutes. The reaction mixture was stirred at room temperature for a further 2 hours, then diluted with water (40 ml), extracted into dichloromethane, and dried (MgSO4) to give 1,1-dioxo-tetrahydro-thiopyran-4-one (330 mg) as a white solid. To this compound (75 mg) stirring in anhydrous 1,2-dichloroethane (6 ml) was added 2-chloro-4-morpholin-4-yl-thienopyrimidine-6-yl methyl methylamine (150 mg, as previously prepared from 2-chloro-4-morpholin-4-yl-thienopyrimidine-6-carbaldehyde and methylamine under reductive amination conditions), followed by glacial acetic acid (31 μl) and sodium triacetoxy borohydride (138 mg). The reaction mixture was stirred for 24 hours at room temperature, and the product isolated by extraction into dichloromethane, followed by purification by flash chromatography to give (2-chloro-4-morpholin-4-yl-thienopyrimidine-6-ylmethyl)-(1,1-dioxo-hexahydro-thiopyran-4-yl)-methyl-amine (115 mg) as a yellow solid, which was used in a Suzuki coupling with 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole, to give, after flash silica purification the title compound (38 mg) as a white solid.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Na2.EDTA
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
6.34 g
Type
reactant
Reaction Step Two
Quantity
2.69 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

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